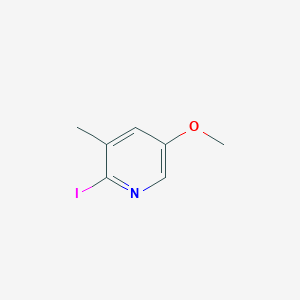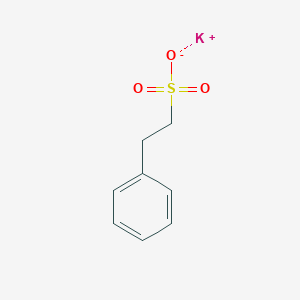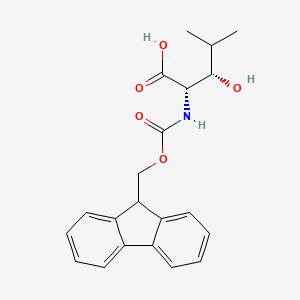
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid is a derivative of propanoic acid. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. This compound is notable for its chiral centers, which allow it to exist as different enantiomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid involves several steps:
Protection of the amine group: The amine group is protected using the Fmoc group.
Introduction of the fluoro sulfonyl group: This step involves the reaction of the protected amine with various reagents to introduce the fluoro sulfonyl group.
Deprotection of the amine group: The Fmoc group is removed under basic conditions.
Coupling of the protected amine with the protected carboxylic acid: This final step involves the coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, which are essential for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenones.
Reduction: Reduction reactions can convert the fluorenylmethoxycarbonyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium hydroxide (KOH) in tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) is often used.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorenones, reduced fluorenylmethoxycarbonyl derivatives, and substituted fluorenylmethoxycarbonyl compounds .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of amino acids. This process is crucial in the synthesis of peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid: Another derivative with a different chiral center configuration.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
Uniqueness
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid is unique due to its specific chiral centers and the presence of both the Fmoc and hydroxy groups, which make it highly versatile in synthetic chemistry.
Eigenschaften
Molekularformel |
C21H23NO5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19-/m0/s1 |
InChI-Schlüssel |
LYRGLIQVUMAZJU-OALUTQOASA-N |
Isomerische SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Kanonische SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


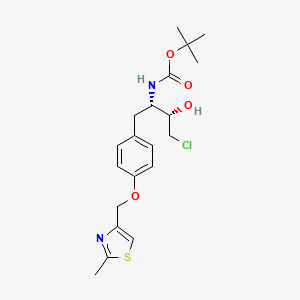
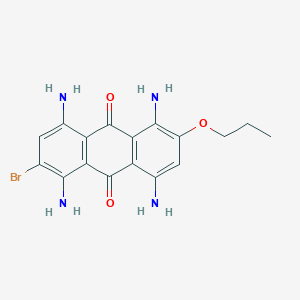
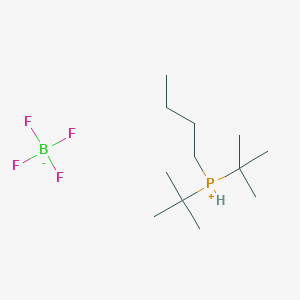

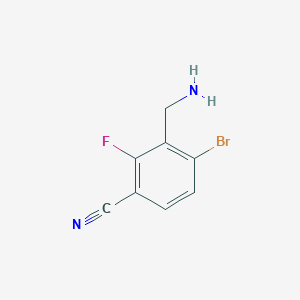
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
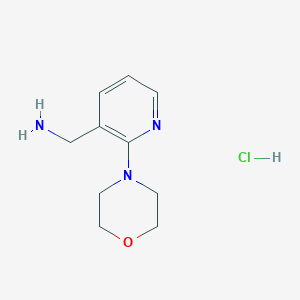
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
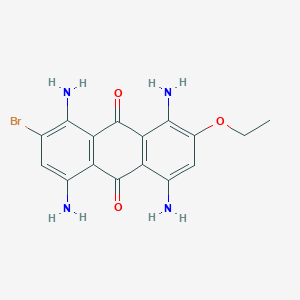
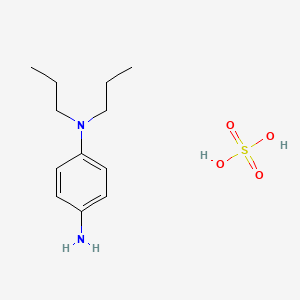

![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
